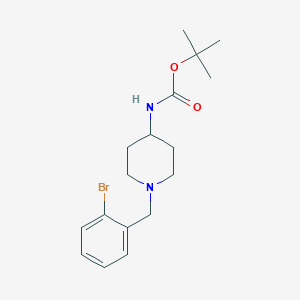

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate” is a synthetic compound with the CAS Number: 1286275-89-5 . It has a molecular weight of 383.33 . The IUPAC name for this compound is tert-butyl [1- (2-bromobenzyl)-4-piperidinyl]methylcarbamate .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate” is C18H27BrN2O2 . The InChI code for this compound is 1S/C18H27BrN2O2/c1-18 (2,3)23-17 (22)20-12-14-8-10-21 (11-9-14)13-15-6-4-5-7-16 (15)19/h4-7,14H,8-13H2,1-3H3, (H,20,22) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 369.3 . It’s recommended to be stored at refrigerated temperatures . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis :

- Li et al. (2012) described a practical and scalable synthesis of a compound related to the tert-Butyl group, highlighting its use as an intermediate in manufacturing a lymphocyte function-associated antigen inhibitor (Li et al., 2012).

- Sanjeevarayappa et al. (2015) synthesized a tert-butyl piperazine-1-carboxylate derivative, characterized its structure through various spectroscopic methods, and examined its antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

- Zhang et al. (2018) established a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Applications in Catalysis and Pharmaceutical Synthesis :

- Imamoto et al. (2012) explored the use of tert-butylmethylphosphino groups in rhodium complexes for asymmetric hydrogenation, indicating potential pharmaceutical applications (Imamoto et al., 2012).

- Chung et al. (2006) developed a synthesis for a p38 MAP kinase inhibitor, utilizing a tert-butylpiperidinyl compound as a key intermediate, highlighting its application in drug development (Chung et al., 2006).

Potential in Material Science and Polymer Chemistry :

- Zhao et al. (2005) investigated the atom transfer radical polymerization of tert-butyl acrylate, demonstrating applications in the synthesis of well-defined star polymers and block copolymers (Zhao et al., 2005).

Molecular Interaction Studies :

- Baillargeon et al. (2014) studied the hydrogen bonding interactions involving a tert-butyl carbamate compound, providing insights into molecular interactions relevant in various chemical contexts (Baillargeon et al., 2014).

Environmental and Fuel Applications :

- Koshelev et al. (1996) discussed the use of tert-butyl derivatives as additives for stabilizing ecologically clean diesel fuel, indicating the compound's relevance in environmental applications (Koshelev et al., 1996).

Safety and Hazards

The safety data sheet suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including rinsing with water, removing contaminated clothing, and seeking medical attention . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMBPXAIJPCZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2938178.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2938186.png)

![2-Chloro-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2938187.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2938188.png)

![(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2938189.png)

![N-(4-Oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2938190.png)

![ethyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2938194.png)

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2938195.png)